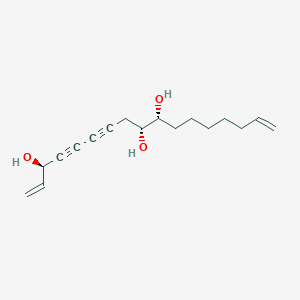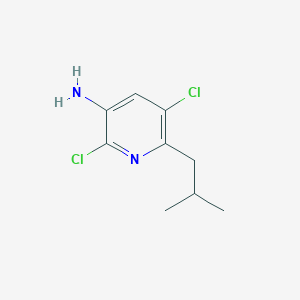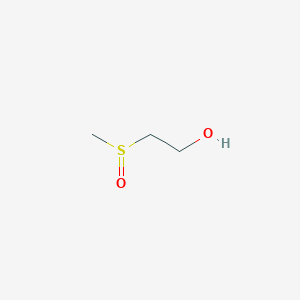
2-Methylsulfinylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylsulfinylethanol is an organic compound with the molecular formula C3H8O2S. It is also known as 2-(Methylsulfonyl)ethanol. This compound is characterized by the presence of a sulfinyl group attached to an ethanol backbone. It is a versatile building block used in the synthesis of more complex sulfur-containing compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylsulfinylethanol can be synthesized through various methods. One common method involves the oxidation of 2-methylthioethanol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is produced through a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylsulfinylethanol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2-methylsulfonylethanol.
Reduction: It can be reduced back to 2-methylthioethanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 2-Methylsulfonylethanol.
Reduction: 2-Methylthioethanol.
Substitution: Various alkyl and acyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylsulfinylethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methylsulfinylethanol involves its ability to undergo oxidation and reduction reactions. The sulfinyl group can participate in various biochemical pathways, making it a valuable intermediate in the synthesis of biologically active compounds. The molecular targets and pathways involved include interactions with nucleophilic sites and participation in redox reactions .
Vergleich Mit ähnlichen Verbindungen
2-Methylsulfinylethanol can be compared with other similar compounds such as:
2-Methylthioethanol: It is the reduced form of this compound and lacks the sulfinyl group.
2-Methylsulfonylethanol: It is the oxidized form of this compound and contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
The presence of the sulfinyl group in this compound makes it unique compared to its reduced and oxidized forms. This functional group imparts specific chemical reactivity and biological activity, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
21281-74-3 |
|---|---|
Molekularformel |
C3H8O2S |
Molekulargewicht |
108.16 g/mol |
IUPAC-Name |
2-methylsulfinylethanol |
InChI |
InChI=1S/C3H8O2S/c1-6(5)3-2-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
XMSRCWAGWXZRRT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



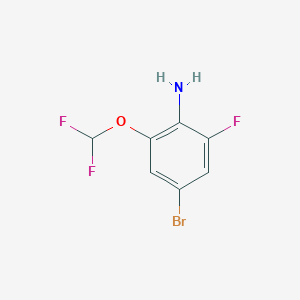


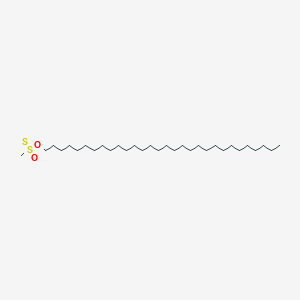
![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)
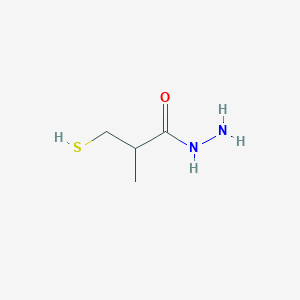

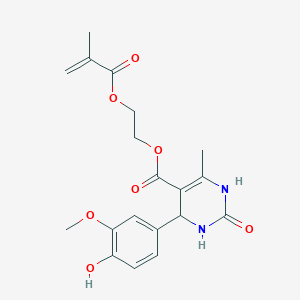
![B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid](/img/structure/B12841402.png)
